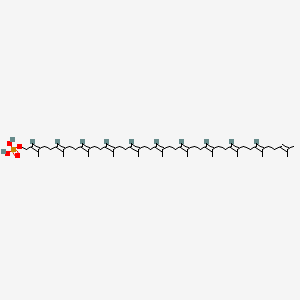
Undecaprenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecaprenyl dihydrogen phosphate is the all-trans-isomer of undecaprenyl phosphate. It is a conjugate acid of an undecaprenyl phosphate(2-).
Scientific Research Applications
Cell Wall Biosynthesis in Bacteria
Undecaprenyl phosphate (Und-P) is crucial in synthesizing the peptidoglycan (PG) cell wall, enterobacterial common antigen (ECA), O antigen, and colanic acid in Gram-negative bacteria like Escherichia coli. Disruption of these biosynthesis pathways can cause morphological defects due to the sequestration of Und-P, illustrating its vital role in bacterial morphology and potentially targeting antibiotic research (Jorgenson & Young, 2016).
Quantitative Analysis in Bacterial Membranes
A High-Performance Liquid Chromatography (HPLC) procedure has been developed to quantify Und-P and its derivatives in bacterial membranes. This method helps in understanding the dynamics of Und-P within different bacteria during various growth phases, providing insights into bacterial growth and metabolism (Barreteau et al., 2009).
Role in Bacterial N-linked Glycosylation
Undecaprenyl pyrophosphate bacillosamine (Und-PP-Bac), an intermediate in the N-linked glycosylation pathway of Campylobacter jejuni, has been synthesized to investigate the activity of the PglA enzyme. This pathway is crucial for understanding bacterial glycosylation systems, which in turn can provide insights into eukaryotic processes (Weerapana et al., 2005).
Investigating Undecaprenyl Phosphate Recycling
Studies on Und-P recycling in E. coli have revealed connections to cell division, DNA replication/repair, signal transduction, and glutathione metabolism. This recycling process is crucial for maintaining cell integrity, which could lead to new therapeutic targets (Jorgenson & Bryant, 2020).
Chemoenzymatic Synthesis of Polyprenyl Phosphates
Chemoenzymatic synthesis techniques have been evaluated for producing polyprenyl phosphates, including Und-P. This research aids in understanding the biosynthesis of these crucial compounds and their roles in bacterial cell wall formation (Hartley et al., 2008).
properties
CAS RN |
25126-51-6 |
|---|---|
Product Name |
Undecaprenyl phosphate |
Molecular Formula |
C55H91O4P |
Molecular Weight |
847.3 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
InChI Key |
UFPHFKCTOZIAFY-RDQGWRCRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
synonyms |
undecaprenyl phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



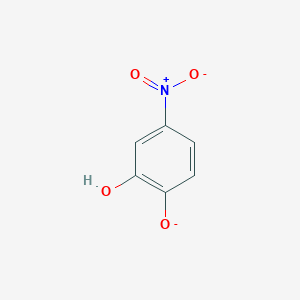
![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B1231502.png)
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B1231504.png)

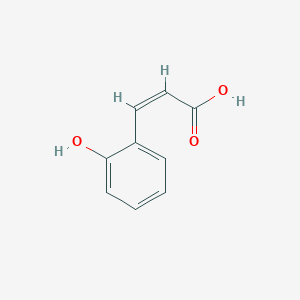
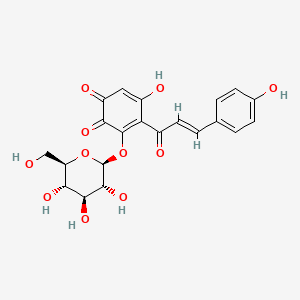

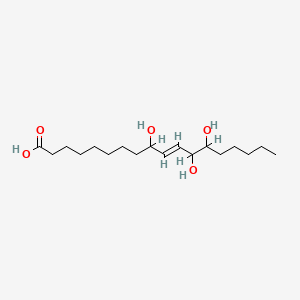
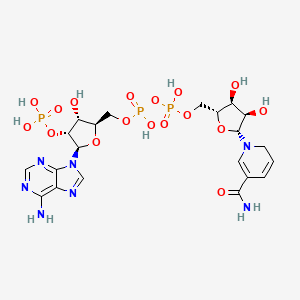
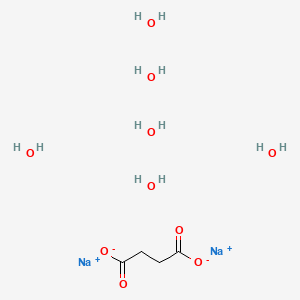

![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B1231523.png)
